Salsalate

描述

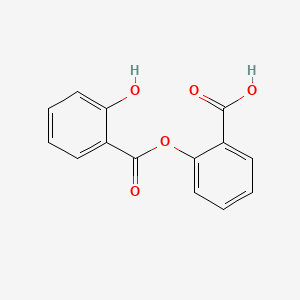

Structure

3D Structure

属性

IUPAC Name |

2-(2-hydroxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYADZUPLLSGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023572 | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-01 g/L | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-94-3 | |

| Record name | Salicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsalate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salsalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Salsalate in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salsalate, a non-acetylated salicylate, has long been utilized for its anti-inflammatory properties in treating conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Beyond its traditional use, emerging evidence highlights its potential in metabolic diseases, including type 2 diabetes, by targeting the underlying chronic inflammation.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's therapeutic effects. As a prodrug, this compound is hydrolyzed into two molecules of salicylic acid, its active metabolite.[5] The anti-inflammatory and metabolic benefits of this compound are primarily attributed to the actions of salicylic acid on two key cellular signaling pathways: the inhibition of nuclear factor-kappa B (NF-κB) and the activation of AMP-activated protein kinase (AMPK). This guide will delve into these core mechanisms, presenting supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate a deeper understanding for research and development applications.

Pharmacokinetics: The Conversion of this compound to Salicylic Acid

This compound, or salicylsalicylic acid, is a dimeric ester of salicylic acid. Following oral administration, it remains largely insoluble in the acidic environment of the stomach, which contributes to a more favorable gastrointestinal safety profile compared to aspirin. Upon reaching the small intestine, it is readily absorbed and hydrolyzed into two molecules of salicylic acid. A significant portion of the parent compound can also be absorbed unchanged and is then rapidly hydrolyzed by esterases in the body.

The elimination half-life of the parent this compound compound is approximately one hour. However, the biotransformation of its active metabolite, salicylic acid, is saturable at therapeutic anti-inflammatory doses. This leads to a dose-dependent increase in the half-life of salicylic acid, extending from 3.5 to 16 hours or more. This pharmacokinetic property allows for twice-daily dosing to maintain therapeutic plasma concentrations of salicylic acid, typically in the range of 1 to 3 mM.

Logical Flow: From Prodrug to Active Metabolite

The metabolic conversion of this compound is a critical first step for its pharmacological activity. The following diagram illustrates this straightforward hydrolytic process.

Caption: Metabolic activation of this compound to Salicylic Acid.

Core Mechanism I: Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which salicylic acid exerts its potent anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as adhesion molecules.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.

Salicylate has been shown to directly inhibit the activity of IKK-β, a key catalytic subunit of the IKK complex. This inhibition is thought to occur through the binding of salicylate to IKK-β, which reduces its ability to bind ATP, a necessary step for its kinase activity. By preventing IKK-β-mediated phosphorylation and subsequent degradation of IκBα, salicylate effectively traps NF-κB in the cytoplasm, thereby blocking the inflammatory cascade.

Signaling Pathway: Salicylate Inhibition of NF-κB

The following diagram details the points of intervention by salicylic acid in the canonical NF-κB pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Pharmacokinetics and pharmacodynamics of Salsalate

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Salsalate

Introduction

This compound (salicylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] It is a dimer formed from two molecules of salicylic acid. Functionally, this compound is a prodrug that is hydrolyzed in the body to release its active metabolite, salicylic acid.[1][4] Unlike aspirin, this compound is a non-acetylated salicylate, which results in a different side-effect profile, notably a lack of platelet aggregation inhibition and a reduced risk of gastrointestinal bleeding. Recent research has also highlighted its potential role in managing insulin resistance and type 2 diabetes by targeting inflammatory pathways.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. It includes detailed data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption as an intact molecule, rapid hydrolysis to salicylic acid, and the dose-dependent, capacity-limited metabolism of salicylic acid.

Absorption

This compound is insoluble in the acidic environment of the stomach (pH < 1.0) but is readily soluble and absorbed in the more alkaline environment of the small intestine. During its passage through the small intestine, it is partially hydrolyzed to two molecules of salicylic acid. A significant portion of the parent drug is also absorbed unchanged. The presence of food slows the absorption of all salicylates, including this compound.

The amount of salicylic acid available from this compound is approximately 15% less than that from an equivalent molar dose of aspirin. Studies in diabetic rats have suggested that the bioavailability of salicylic acid from this compound may be incomplete, around 47%.

Distribution

Both this compound and its active metabolite, salicylic acid, are highly bound to plasma proteins, primarily albumin. The protein binding of salicylic acid is concentration-dependent, decreasing as plasma concentrations rise. This nonlinear binding affects the distribution and clearance of the drug. This compound itself is approximately 95% protein-bound in human serum.

Metabolism

After absorption, intact this compound undergoes rapid hydrolysis by esterases in the plasma, liver, and other tissues, yielding two molecules of salicylic acid. The parent this compound molecule has a short elimination half-life of about one hour.

The resulting salicylic acid is the primary active moiety and undergoes extensive metabolism via several pathways:

-

Conjugation with glycine: Forms salicyluric acid.

-

Conjugation with glucuronic acid: Forms salicyl phenolic glucuronide and salicyl acyl glucuronide.

-

Oxidation: Forms gentisic acid and other minor metabolites.

The formation of salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes that follow Michaelis-Menten kinetics. This saturation of metabolic pathways at therapeutic doses leads to a dose-dependent increase in the half-life of salicylic acid.

Excretion

This compound and its metabolites are primarily excreted by the kidneys. Approximately 13% of an administered dose is excreted as a glucuronide conjugate of the parent this compound compound. The remainder is eliminated as salicylic acid and its various metabolites. The renal excretion of salicylic acid is sensitive to urinary pH; alkalinization of the urine increases the rate of excretion.

Due to the saturation of salicylic acid's biotransformation, its elimination half-life increases significantly with dose, from approximately 3.5 hours at low doses to 16 hours or more at anti-inflammatory doses. This characteristic allows for twice-daily dosing to maintain therapeutic plasma concentrations.

Pharmacokinetic Data Summary

| Parameter | This compound (Parent Drug) | Salicylic Acid (Active Metabolite) | Reference(s) |

| Absorption | |||

| Site | Small Intestine | - | , |

| Effect of Food | Slows absorption | - | |

| Bioavailability | - | ~85% relative to aspirin; ~47% in diabetic rats | , |

| Distribution | |||

| Protein Binding | ~95% | 90-95% at <100 µg/mL; 70-85% at 100-400 µg/mL | , |

| Metabolism | |||

| Primary Pathway | Hydrolysis to Salicylic Acid | Glycine & Glucuronide Conjugation, Oxidation | , |

| Kinetics | - | Saturable (Michaelis-Menten) | |

| Excretion | |||

| Route | Renal (as glucuronide conjugate) | Renal (as metabolites and unchanged drug) | , |

| Half-life (t½) | ~1 hour | 3.5 to ≥16 hours (dose-dependent) | , |

| Therapeutic Levels | |||

| Plasma Conc. | - | 10-30 mg/100 mL (100-300 µg/mL) | , |

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound from oral administration to renal excretion.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, salicylic acid. These effects include anti-inflammatory, analgesic, and more recently discovered metabolic actions.

Mechanism of Action

The traditional mechanism for the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins. While salicylic acid is a weak inhibitor of COX-1 and COX-2 in vitro, this compound demonstrates anti-inflammatory activity in vivo equivalent to that of aspirin and indomethacin. This suggests a selective inhibition of prostaglandin synthesis in the in vivo environment.

A key mechanism underlying both the anti-inflammatory and metabolic effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Chronic inflammation is implicated in the pathogenesis of insulin resistance. Salicylates have been shown to inhibit IκB kinase-β (IKKβ), a critical enzyme in the canonical NF-κB pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli (like TNF-α) activate the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

By inhibiting IKKβ, salicylate prevents the phosphorylation and degradation of IκB. This action traps NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory genes. This mechanism is central to this compound's ability to improve glycemic control in patients with type 2 diabetes.

NF-κB Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the IKK complex, preventing NF-κB nuclear translocation.

Therapeutic Effects

-

Anti-inflammatory and Analgesic: this compound is effective in relieving the signs and symptoms of rheumatoid arthritis and osteoarthritis.

-

Metabolic Effects: In individuals with obesity, insulin resistance, and type 2 diabetes, this compound has been shown to improve glycemic control. Clinical trials have demonstrated that this compound can lower fasting glucose, post-challenge glucose, and HbA1c levels. It also reduces circulating free fatty acids and increases levels of adiponectin, an insulin-sensitizing hormone.

Experimental Protocols

Accurate quantification of this compound and its metabolite, salicylic acid, is crucial for pharmacokinetic studies.

Protocol: Determination of this compound and Salicylic Acid in Plasma by HPLC

This protocol is a generalized summary based on established high-performance liquid chromatography (HPLC) methods.

1. Objective: To simultaneously quantify the concentrations of this compound (salicylsalicylic acid) and salicylic acid in human plasma.

2. Materials and Reagents:

-

Plasma samples collected in EDTA or fluoride-containing tubes.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Dichloromethane (for extraction).

-

Acids (e.g., orthophosphoric acid, formic acid, HCl) for mobile phase adjustment and sample acidification.

-

Internal standard (e.g., phenylbutazone, 2-hydroxy-3-methoxybenzoic acid).

-

HPLC system with a UV or fluorescence detector.

-

C8 or C18 reverse-phase analytical column.

3. Sample Preparation (Protein Precipitation & Extraction):

-

a. Thaw frozen plasma samples on ice to prevent in vitro hydrolysis of this compound.

-

b. To a 200 µL aliquot of plasma, add the internal standard.

-

c. Acidify the sample (e.g., with HCl) to optimize extraction.

-

d. Add 1 mL of ice-cold acetonitrile or dichloromethane to precipitate plasma proteins and extract the analytes.

-

e. Vortex the mixture for 1 minute.

-

f. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

g. Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

h. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

4. Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous acidic buffer and organic solvents (e.g., water:methanol:acetonitrile:orthophosphoric acid; 650:200:150:1 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detection: UV absorbance at 225 nm. Alternatively, fluorescence detection (λex=290 nm, λem=400 nm) can be used for higher sensitivity, often with post-column hydrolysis to convert all salicylate species to a single fluorescent product.

-

Injection Volume: 20 µL.

5. Quantification:

-

Construct a calibration curve using standards of known concentrations of this compound and salicylic acid prepared in blank plasma.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the unknown samples by interpolating from the linear regression of the calibration curve.

Experimental Workflow for Plasma Concentration Analysis

Caption: Workflow for quantifying this compound and salicylic acid in plasma via HPLC.

Conclusion

This compound is a unique NSAID with a well-defined pharmacokinetic profile centered on its conversion to the active moiety, salicylic acid. The dose-dependent, saturable metabolism of salicylic acid is a critical consideration for therapeutic dosing, allowing for sustained anti-inflammatory plasma levels with twice-daily administration. Its pharmacodynamic actions extend beyond simple prostaglandin inhibition to include the significant modulation of the NF-κB inflammatory pathway. This dual mechanism not only accounts for its efficacy in treating arthritic conditions but also provides a strong rationale for its emerging role as a therapeutic agent for improving insulin resistance and managing type 2 diabetes. The detailed understanding of its PK/PD properties, supported by robust analytical methodologies, is essential for its continued development and clinical application.

References

Salsalate's Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. A prodrug, this compound is hydrolyzed in vivo into two molecules of its active metabolite, salicylic acid.[1] Unlike its acetylated counterpart, aspirin, this compound presents a distinct profile in its interaction with the prostaglandin synthesis pathway, offering a gastrointestinal-sparing advantage.[2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound's action: the inhibition of prostaglandin synthesis pathways. It is designed to be a comprehensive resource, detailing the molecular interactions, summarizing quantitative data, outlining experimental methodologies, and visualizing the key pathways involved.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, thromboxanes, and prostacyclins.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.

This compound's active metabolite, salicylic acid, is considered a weak inhibitor of COX enzymes in in vitro settings, especially when compared to other NSAIDs like aspirin. However, it demonstrates effective inhibition of prostaglandin synthesis in vivo, suggesting a more complex mechanism of action that may involve factors beyond direct competitive inhibition of the enzyme's active site. Some evidence suggests that salicylate's mechanism may involve competition with arachidonic acid at the COX enzyme's active site, a mode of inhibition that can be overcome by high concentrations of the substrate.

Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of pro-inflammatory gene expression, including the expression of COX-2. This action on gene expression may contribute to its overall anti-inflammatory effect by reducing the amount of COX-2 enzyme available to produce prostaglandins.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its active metabolite, salicylic acid, on prostaglandin synthesis.

| Compound | Enzyme | IC50 Value | Cell Type/System | Notes | Reference |

| Sodium Salicylate | COX-2 | ~5 µg/mL (~31 µM) | IL-1ß-induced human A549 cells | Inhibition was dependent on arachidonic acid concentration. | |

| Sodium Salicylate | COX-2 | ~5 x 10⁻⁶ M (5 µM) | Human Foreskin Fibroblasts (PMA-induced) | This value reflects the suppression of COX-2 protein expression, not direct enzyme inhibition. | |

| Salicylate | COX-1 / COX-2 | Weak inhibitor | In vitro purified enzyme assays | Salicylate is generally considered a much weaker direct inhibitor of COX enzymes compared to aspirin. |

Table 1: In Vitro Inhibition of COX Enzymes by Salicylate

| Treatment | Prostaglandin Measured | Tissue/Fluid | Percent Change from Control/Placebo | Study Population | Reference |

| This compound (3.0 g/day for 7.5 days) | PGF2α | Gastroduodenal Mucosa | No significant change | Healthy Volunteers | |

| This compound (3.0 g/day for 7.5 days) | PGE2 | Gastroduodenal Mucosa | No significant change | Healthy Volunteers | |

| This compound (3.0 g/day for 7.5 days) | PGF2α | Plasma | -11% ± 9% | Healthy Volunteers | |

| Aspirin (3.9 g/day for 7.5 days) | PGF2α | Gastroduodenal Mucosa | > -90% | Healthy Volunteers | |

| Aspirin (3.9 g/day for 7.5 days) | PGE2 | Gastroduodenal Mucosa | > -90% | Healthy Volunteers | |

| Aspirin (3.9 g/day for 7.5 days) | PGF2α | Plasma | -58% ± 6% | Healthy Volunteers |

Table 2: In Vivo Effects of this compound vs. Aspirin on Prostaglandin Levels

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

References

- 1. abcam.com [abcam.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound (nonacetylated salicylate) and aspirin on serum prostaglandins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Salsalate's Modulation of the NF-κB Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention for its therapeutic potential beyond its traditional use in treating inflammatory conditions. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Through a detailed examination of the available scientific literature, this document elucidates the direct inhibitory action of this compound's active metabolite, salicylate, on the IκB kinase (IKK) complex, thereby preventing the activation of NF-κB. This guide presents quantitative data on its efficacy, detailed experimental protocols for studying its mechanism, and visual diagrams to illustrate the core signaling pathways and experimental workflows.

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a myriad of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key regulator.[1]

Activation of the canonical NF-κB pathway is initiated by various upstream signals that converge on the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the predominant kinase responsible for the phosphorylation of IκBα at two critical serine residues (Ser32 and Ser36).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their rapid translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory and immune-related genes, including cytokines, chemokines, and adhesion molecules.

This compound's Mechanism of Action: Inhibition of IKKβ

This compound is a prodrug that is rapidly hydrolyzed into two molecules of salicylic acid (salicylate) upon absorption. Salicylate is the active moiety responsible for the therapeutic effects of this compound. A substantial body of evidence indicates that salicylate directly targets and inhibits the activity of IKKβ, the key kinase in the canonical NF-κB signaling pathway.[1][3]

The primary mechanism of IKKβ inhibition by salicylate is through competitive binding at the ATP-binding site of the kinase.[3] By occupying this site, salicylate prevents ATP from binding, thereby inhibiting the autophosphorylation and activation of IKKβ, as well as its ability to phosphorylate its downstream substrate, IκBα. This inhibition of IKKβ activity prevents the subsequent phosphorylation and degradation of IκBα. As a result, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes. This blockade of NF-κB activation is a central component of the anti-inflammatory effects of this compound.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound and its active metabolite, salicylate, on the NF-κB pathway has been quantified in various in vitro and in vivo studies. While a specific IC50 value for this compound directly on IKKβ is not consistently reported in the literature, related compounds and dose-response studies provide valuable insights into its potency.

| Parameter | Compound | Assay/Model | Result | Reference |

| IKKβ Inhibition (IC50) | Aspirin (Salicylate precursor) | In vitro kinase assay | ~80 µM | |

| IκBα Phosphorylation | Sodium Salicylate | Western Blot in HUVECs | Dose-dependent inhibition of TNF-α-induced phosphorylation | |

| IκBα Degradation | 5-aminosalicylic acid (a salicylate) | Western Blot in YAMC cells | Inhibition of TNFα-stimulated degradation at 50 mM | |

| NF-κB Nuclear Translocation | Sodium Salicylate | EMSA in human monocytes | Inhibition of LPS-induced nuclear translocation | |

| NF-κB Dependent Gene Expression | Sodium Salicylate | mRNA analysis in HUVECs | Dose-dependent inhibition of TNF-α-induced VCAM-1 and ICAM-1 mRNA | |

| Cell Viability (IC50) | Sodium Salicylate | MTT assay in HCT116 cells | 5.23 mM |

Experimental Protocols

To facilitate further research into the effects of this compound on the NF-κB signaling pathway, this section provides detailed methodologies for key experiments.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol is designed to assess the levels of total and phosphorylated IκBα in cell lysates following treatment with this compound and stimulation with an NF-κB activator (e.g., TNF-α).

Materials:

-

Cell culture reagents

-

This compound (or sodium salicylate)

-

NF-κB activator (e.g., recombinant human TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control to normalize the data.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence.

Materials:

-

Nuclear extraction buffers

-

Protein assay kit

-

Double-stranded oligonucleotide probe with the NF-κB consensus sequence (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')

-

DNA labeling kit (e.g., biotin or radioactive isotope)

-

Poly(dI-dC)

-

Binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

Electrophoresis and transfer apparatus

-

Detection reagents (streptavidin-HRP for biotin, or autoradiography film for radioisotopes)

Procedure:

-

Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator as described for Western blotting. Prepare nuclear extracts using a nuclear extraction kit or a well-established protocol.

-

Probe Labeling: Label the NF-κB consensus oligonucleotide probe with biotin or a radioactive isotope.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, poly(dI-dC) (to prevent non-specific binding), and binding buffer. Incubate at room temperature.

-

Electrophoresis: Add loading buffer to the binding reactions and run the samples on a native polyacrylamide gel.

-

Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane. Detect the labeled probe using the appropriate method (chemiluminescence for biotin or autoradiography for radioisotopes). A "shifted" band indicates the presence of an NF-κB-DNA complex.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

Materials:

-

Mammalian cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment and Stimulation: After transfection, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Salsalate Beyond Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsalate, a prodrug of salicylic acid, has long been utilized for its anti-inflammatory properties, traditionally attributed to its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence reveals that the therapeutic effects of this compound extend beyond COX inhibition, implicating a multitude of other molecular targets. This technical guide provides a comprehensive overview of these non-COX targets, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.

Core Molecular Targets and Pathways

This compound, primarily through its active metabolite salicylate, modulates several key signaling pathways involved in inflammation, metabolism, and cell survival. The principal non-COX targets identified to date include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Specifically targeting the IκB kinase (IKK) complex.

-

AMP-Activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis.

-

Mitogen-Activated Protein Kinases (MAPKs): Including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).

-

Non-receptor Tyrosine Kinases: Such as Proline-rich tyrosine kinase 2 (PYK2) and c-Src.

-

Heat Shock Response: Modulating the activity of Heat Shock Factor 1 (HSF1).

-

Signal Transducer and Activator of Transcription (STAT) proteins: Particularly STAT1.

-

Mitochondrial Uncoupling: Affecting cellular respiration and energy production.

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the available quantitative data on the interaction of salicylate with its non-COX molecular targets. It is important to note that concentrations used in in vitro studies are often in the millimolar range, which corresponds to the therapeutic plasma concentrations of salicylate (1 to 3 mM) achieved with high-dose this compound or aspirin administration[1].

| Target Protein | Assay Type | Species/Cell Line | Measured Parameter | Value | Reference |

| AMPK | Allosteric Activation | Purified Rat Liver AMPK | A0.5 | 1.0 ± 0.2 mM | [2] |

| IKKβ | In vitro Kinase Assay | Human | IC50 (Aspirin) | ~80 µM | [3] |

| Cell Viability | MTT Assay | HCT116 cells | IC50 | 5.23 mM | [1] |

Note: Specific IC50 or EC50 values for this compound/salicylate on many of these targets are not consistently reported in the literature, with many studies indicating effects at specific millimolar concentrations.

| Target Pathway | Cell Line/System | Effective Concentration of Salicylate | Observed Effect | Reference |

| PYK2/c-Src Phosphorylation | Cardiac Fibroblasts | 5 - 20 mmol/L | Dose-dependent inhibition of phosphorylation | [4] |

| p38 MAPK Activation | COS-1 cells | > 5 mM | Induction of phosphorylation | |

| JNK/ERK Inhibition | Rat Peritoneal Macrophages | Not specified | Inhibition of LPS-stimulated activation | |

| Mitochondrial Uncoupling | Permeabilized Primary Hepatocytes | Starting at 0.1 mmol/L | Dose-dependent increase in respiration |

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Pathway

This compound is a well-documented inhibitor of the pro-inflammatory NF-κB signaling pathway. It is believed to directly inhibit the IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes.

Activation of AMP-Activated Protein Kinase (AMPK)

Salicylate directly activates AMPK, a crucial sensor of cellular energy status. It binds to the β1 subunit of the AMPK complex, leading to allosteric activation and inhibition of dephosphorylation of the activating phosphorylation site, Thr172. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, a mechanism that contributes to the metabolic benefits of this compound.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound exhibits complex, context-dependent effects on MAPK signaling. It has been shown to inhibit the activation of ERK and JNK in response to inflammatory stimuli like LPS. Conversely, this compound can activate the p38 MAPK pathway, which may contribute to some of its anti-inflammatory and pro-apoptotic effects.

Detailed Experimental Protocols

In Vitro IKKβ Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature descriptions.

Objective: To determine the inhibitory effect of this compound on IKKβ kinase activity.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide (a peptide substrate for IKKβ)

-

5x Kinase Assay Buffer

-

ATP solution (500 µM)

-

This compound stock solution (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)

-

384-well white plates

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and IKKtide substrate.

-

Serial Dilution of this compound: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer at 10-fold the final desired concentrations.

-

Assay Plate Setup:

-

Add 12.5 µL of Master Mix to each well.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO in 1x Kinase Assay Buffer) to the appropriate wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).

-

-

Enzyme Addition: Dilute the IKKβ enzyme in 1x Kinase Assay Buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to all wells except the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.

-

Data Analysis: Calculate the percent inhibition of IKKβ activity at each this compound concentration and determine the IC50 value.

Western Blot Analysis of AMPK Phosphorylation

This protocol is a generalized procedure based on common laboratory practices and information from relevant studies.

Objective: To assess the effect of this compound on the phosphorylation of AMPK at Threonine 172.

Materials:

-

Cell line of interest (e.g., HCT116, HEK293)

-

Cell culture medium and supplements

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα (total)

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the primary antibody against total AMPKα as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-AMPK and total AMPK. Express the results as the ratio of phospho-AMPK to total AMPK.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol is a general guide for using the Agilent Seahorse XF Analyzer to measure the effect of salicylate on mitochondrial uncoupling.

Objective: To determine if salicylate acts as a mitochondrial uncoupler by measuring the oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Sensor Cartridge

-

XF Calibrant solution

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cell line of interest

-

Salicylate solution

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Cell Plating: Seed cells in the Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injection ports of the hydrated sensor cartridge with salicylate and the mitochondrial stress test compounds at the desired final concentrations.

-

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Replace the calibrant plate with the cell plate.

-

Run the assay, which will measure the basal OCR, followed by sequential injections of:

-

Salicylate (to measure its immediate effect on OCR).

-

Oligomycin (to inhibit ATP synthase and measure proton leak).

-

FCCP (to induce maximal respiration).

-

Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

-

-

-

Data Analysis: The Seahorse software will calculate various parameters of mitochondrial function. An increase in OCR after the addition of salicylate, particularly an increase in the proton leak (OCR after oligomycin), is indicative of mitochondrial uncoupling.

Conclusion

The therapeutic actions of this compound are multifaceted and extend well beyond the inhibition of cyclooxygenase. Its ability to modulate key signaling pathways such as NF-κB, AMPK, and MAPKs provides a molecular basis for its anti-inflammatory and metabolic benefits. This guide provides a foundational understanding of these non-COX targets, along with the necessary experimental frameworks to further investigate their roles. Future research focusing on obtaining more precise quantitative data and elucidating the intricate crosstalk between these pathways will be crucial for optimizing the therapeutic potential of this compound and developing novel drugs that target these mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]

- 4. Salicylate Inhibits Phosphorylation of the Nonreceptor Tyrosine Kinases, Proline-Rich Tyrosine Kinase 2 and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

Salsalate's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salsalate, a non-acetylated salicylate, has long been utilized for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's immunomodulatory effects, with a primary focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of preclinical and clinical studies, this document elucidates the quantitative impact of this compound on key inflammatory markers and cytokines. Detailed experimental protocols for in vitro and in vivo assessments are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This guide is intended to be a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immune-mediated diseases.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its primary immunomodulatory effects through the inhibition of the NF-κB signaling cascade, a pivotal pathway in the inflammatory response.[1][2] this compound is a prodrug that is hydrolyzed into two molecules of salicylic acid.[3] Salicylic acid has been shown to directly inhibit IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB pathway.[2][3]

The canonical NF-κB pathway is activated by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound, through its active metabolite salicylic acid, intervenes in this process by binding to IKKβ and reducing its kinase activity. This inhibition prevents the phosphorylation of IκBα, thereby blocking its degradation and sequestering NF-κB in the cytoplasm. The net result is a potent suppression of NF-κB-dependent gene expression and a broad anti-inflammatory effect.

Quantitative Effects on Immune Markers

Clinical and preclinical studies have demonstrated this compound's ability to significantly modulate various markers of inflammation. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Circulating Inflammatory Markers in Humans

| Marker | Study Population | This compound Dose | Duration | Result | p-value | Citation |

| C-Reactive Protein (CRP) | Obese, non-diabetic adults | 4 g/day | 1 month | 34% reduction | < 0.05 | |

| Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | ~50% reduction (6.0 to 3.1 mg/dL) | < 0.05 | ||

| Patients with Type 2 Diabetes | 3.0 g/day | 2 weeks | No significant change | 0.4 | ||

| Adiponectin | Obese, non-diabetic adults | 4 g/day | 1 month | 57% increase | < 0.003 | |

| Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | 40% increase (9.3 to 13.0 mg/mL) | 0.008 | ||

| Patients with Type 2 Diabetes | 3.0 g/day | 2 weeks | 35% increase (10.7 to 14.4 mg/mL) | 0.002 | ||

| Patients with Type 2 Diabetes | Max tolerated dose | 4 weeks | 46% increase (15.5 to 22.7 mg/mL) | 0.001 | ||

| Interleukin-6 (IL-6) | Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | Trend towards decrease (2.7 to 1.8 pg/mL) | 0.1 | |

| White Blood Cell (WBC) Count | Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | Trend towards decrease (6.2 to 5.3 x10³/µL) | 0.06 | |

| Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified | ||

| Lymphocyte Count | Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified | |

| Monocyte Count | Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified | |

| Neutrophil Count | Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified |

Table 2: Effect of this compound on NF-κB Activity and Related Markers

| Marker | Model | This compound/Salicylate Concentration | Duration | Result | p-value | Citation |

| NF-κB DNA Binding Activity | Human PBMCs | 4.5 g/day (in vivo) | 2 weeks | ~65% decrease | 0.04 | |

| IL-1β mRNA Expression | BV-2 microglia | 0.5 - 3 mM | 1 hour pre-treatment | Potent inhibition of LPS-induced transcription | Not specified | |

| TNF-α mRNA Expression | BV-2 microglia | 0.5 - 3 mM | 1 hour pre-treatment | Potent inhibition of LPS-induced transcription | Not specified | |

| Nitrite Secretion | BV-2 microglia | 0.5 - 3 mM | 1 hour pre-treatment | Potent inhibition of LPS-induced secretion | Not specified | |

| IκBα Phosphorylation & Degradation | Pancreatic cancer cells | 5-20 mM (NaSal) | 1 hour pre-treatment | Inhibition of TNF-α-induced effects | Not specified |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the immunomodulatory effects of this compound.

In Vitro Assessment of this compound's Anti-inflammatory Effects in Microglia

This protocol describes the treatment of the BV-2 murine microglial cell line with this compound followed by lipopolysaccharide (LPS) stimulation to assess its impact on pro-inflammatory responses.

3.1.1 Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Replace the culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, and 3 mM) or vehicle (e.g., PBS) for 1 hour.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with 0.5 µg/mL LPS for a specified duration (e.g., 24 hours for cytokine expression and nitrite measurement).

3.1.2 Measurement of Inflammatory Mediators

-

Cytokine mRNA Expression (qRT-PCR):

-

After LPS stimulation, collect the cells and isolate total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression of target genes (e.g., IL-1β, TNF-α) using quantitative real-time PCR (qRT-PCR) with specific primers.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of nitric oxide, using a commercially available Griess reagent kit according to the manufacturer's instructions.

-

Western Blot Analysis of NF-κB Activation

This protocol outlines the steps for assessing the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

-

Cell Treatment and Lysis:

-

Treat cells (e.g., pancreatic cancer cell lines, microglia) with this compound and a pro-inflammatory stimulus (e.g., TNF-α, LPS) as described in the in vitro protocol.

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/whole-cell fraction) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Assessment of Immunomodulatory Activity

This section describes a general workflow for evaluating the immunomodulatory effects of this compound in an animal model.

3.3.1 Animal Model and Treatment

-

Animal Model: Utilize a relevant animal model of inflammation, such as adjuvant-induced arthritis in rats or LPS-induced systemic inflammation in mice.

-

Grouping and Dosing: Divide the animals into control and treatment groups. Administer this compound orally at various doses for a specified period.

-

Induction of Inflammation: Induce the inflammatory condition according to the chosen model.

3.3.2 Sample Collection and Analysis

-

Blood Collection: Collect blood samples at different time points to measure serum levels of cytokines (using ELISA) and inflammatory markers.

-

Tissue Collection: Harvest relevant tissues (e.g., spleen, lymph nodes, inflamed joints) for histological analysis and measurement of local inflammatory mediators.

-

Immunophenotyping: Analyze immune cell populations in the blood and tissues using flow cytometry with specific antibodies against cell surface markers.

Conclusion

This compound demonstrates significant immunomodulatory activity, primarily through the targeted inhibition of the IKKβ/NF-κB signaling pathway. This mechanism leads to a quantifiable reduction in the expression and secretion of pro-inflammatory cytokines and other inflammatory mediators. The data presented in this guide, derived from both preclinical and clinical investigations, provide a strong foundation for the continued exploration of this compound as a therapeutic agent for a range of immune-related disorders. The detailed experimental protocols and visual representations of key biological processes are intended to serve as a valuable resource for the scientific community, fostering further research into the nuanced immunomodulatory properties of this well-established drug. Future studies should continue to delineate the precise molecular interactions of this compound and explore its therapeutic potential in a broader spectrum of inflammatory and autoimmune diseases.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Alzheimer’s Disease Trial of this compound | Memory and Aging Center [memory.ucsf.edu]

Salsalate: A Potential Therapeutic Agent for Neuroinflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute injuries like traumatic brain injury (TBI) and chronic neurodegenerative diseases such as Alzheimer's disease.[1] This complex biological response involves the activation of resident central nervous system (CNS) immune cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators like cytokines, chemokines, and reactive oxygen species.[1][2] While initially a protective mechanism, chronic or excessive neuroinflammation contributes to neuronal damage, synaptic dysfunction, and progressive neurodegeneration.[3] Salsalate, a non-acetylated dimer of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a long history of clinical use for rheumatic disorders.[4] Unlike traditional NSAIDs such as aspirin, this compound is a weak, reversible inhibitor of cyclooxygenase (COX) enzymes, resulting in a more favorable gastrointestinal safety profile and no significant anti-platelet activity. Emerging evidence suggests that this compound's primary anti-inflammatory effects are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammation. This unique mechanism of action has positioned this compound as a compelling candidate for repositioning as a treatment for neuroinflammatory disorders.

This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in neuroinflammatory conditions. It details the drug's core mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes critical pathways and workflows to support further research and development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism through which this compound and its active metabolite, salicylate, exert their anti-inflammatory effects is by potently suppressing the activation of NF-κB. In the canonical NF-κB pathway, inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex. This complex, containing the catalytic subunits IKKα and IKKβ, then phosphorylates the inhibitor of κB (IκB) proteins. Phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a vast array of pro-inflammatory genes, including cytokines (e.g., IL-1β, TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

This compound intervenes at a critical upstream point in this cascade. Salicylate has been shown to directly inhibit the kinase activity of both IKKα and IKKβ. By preventing IKK-mediated phosphorylation of IκB, this compound blocks the degradation of this inhibitory protein, effectively sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Preclinical Evidence in Neuroinflammation

In Vitro Studies: Inhibition of Microglial Inflammatory Responses

Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating the neuroinflammatory response. In vitro studies using the BV2 microglial cell line have demonstrated this compound's potent ability to suppress inflammatory activation.

Key Findings:

-

Pre-treatment of BV2 microglia with this compound potently inhibited the LPS-stimulated transcription of key pro-inflammatory cytokines.

-

This compound also induced a dose-dependent decrease in the secretion of nitrite, an indicator of nitric oxide production by iNOS, which is a downstream target of NF-κB.

| Parameter | Treatment | Concentration | Outcome | p-value | Source |

| IL-1β mRNA Expression | LPS + this compound | 0.3 - 2.5 mM | Potent Inhibition | <0.0001 | |

| TNF-α mRNA Expression | LPS + this compound | 0.3 - 2.5 mM | Potent Inhibition | <0.0001 | |

| Nitrite Secretion | LPS + this compound | 0.3 - 2.5 mM | Dose-dependent Decrease | <0.05 to <0.0001 |

In Vivo Studies: Traumatic Brain Injury (TBI) Model

A study utilizing a controlled cortical impact (CCI) mouse model of TBI investigated the therapeutic efficacy of this compound when administered post-injury. The results demonstrated that this compound not only reduced neuroinflammation but also promoted a transcriptional environment associated with neuroprotection and neurogenesis, leading to improved functional recovery.

Key Findings:

-

Reduced Microglia/Macrophage Activation: this compound treatment significantly reduced the number and activation state of Iba1-positive microglia/macrophages at the injury site 7 days post-CCI.

-

Suppression of Inflammatory Genes: Unbiased transcriptomics of brain tissue revealed that this compound broadly suppressed a gene set highly enriched in NF-κB-regulated inflammatory mediators.

-

Upregulation of Neuroprotective Genes: this compound treatment elevated the expression of genes associated with neuroprotection and neurogenesis, including the neuropeptides oxytocin and thyrotropin-releasing hormone.

-

Improved Functional Recovery: Behavioral assays demonstrated that this compound treatment significantly accelerated the recovery of motor function following TBI.

| Parameter | Group | Result (Day 7 post-CCI) | p-value | Source |

| Iba1⁺ Cell Count (per section) | Vehicle | ~1200 | - | |

| This compound | ~700 | <0.01 | ||

| Iba1 Fluorescence Intensity | Vehicle | ~1.5 x 10⁷ | - | |

| This compound | ~0.8 x 10⁷ | <0.0001 | ||

| Oxytocin Gene Expression | Vehicle | ~2-fold increase vs. Naïve | - | |

| This compound | ~6-fold increase vs. Naïve | <0.05 (vs. Vehicle) |

Clinical Investigations in Neurodegenerative Disease

Building on preclinical evidence, this compound has been investigated in clinical trials for neurodegenerative disorders, most notably Alzheimer's disease (AD). The rationale is based on this compound's anti-inflammatory properties and preclinical findings suggesting it may also inhibit the acetylation of tau protein, a key pathological hallmark of AD, thereby promoting its clearance.

Phase 1b Alzheimer's Disease Trial (SAL-AD)

A Phase 1b, 12-month, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with mild to moderate AD.

| Trial Parameter | Description | Source |

| Official Title | A Phase 1b, 12-Month, Randomized, Double-Blind, Placebo-Controlled Study of the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Preliminary Efficacy of this compound in Patients with Mild to Moderate Alzheimer's Disease | |

| Identifier | NCT03277573 | |

| Phase | Phase 1b | |

| Participants | ~40 subjects with mild to moderate Alzheimer's disease (MMSE 14-30) | |

| Intervention | This compound (1500 mg, twice daily for a total of 3000 mg/day) vs. Placebo | |

| Duration | 12 months | |

| Primary Outcome | Safety and tolerability | |

| Key Secondary Outcomes | Changes in cerebrospinal fluid (CSF) biomarkers, brain magnetic resonance imaging (MRI), and cognitive tests |

Experimental Protocols

In Vitro Microglia Inflammation Assay

-

Cell Culture: BV2 murine microglia cells are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

This compound Pre-treatment: Cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.3, 0.6, 1.25, 2.5 mM) for a pre-incubation period of 1 hour.

-

Inflammatory Stimulation: Cells are stimulated with 100 ng/mL of bacterial lipopolysaccharide (LPS) to induce an NF-κB-mediated inflammatory response.

-

RNA Analysis: After a 4-hour stimulation period, total RNA is extracted from the cells. Gene expression of inflammatory cytokines (e.g., Il1b, Tnf) is quantified using real-time quantitative PCR (RT-qPCR) with normalization to a housekeeping gene (e.g., Gapdh).

-

Nitrite Assay (Griess Assay): After a 24-hour stimulation period, the cell culture supernatant is collected. The concentration of nitrite (a stable product of nitric oxide) is measured using a Griess reagent kit, with absorbance read at 540 nm.

In Vivo Controlled Cortical Impact (CCI) Model

-

Animals: Adult male C57BL/6 mice are typically used.

-

Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A controlled cortical impact is delivered using a pneumatic impactor device to create a standardized brain injury. Sham-operated animals undergo the same procedure without the impact.

-

Drug Administration: this compound is dissolved in a vehicle such as DMSO. Thirty minutes after the CCI injury, mice receive an intraperitoneal (IP) injection of either this compound (e.g., 150 mg/kg) or vehicle. Treatment is continued once daily for a specified period (e.g., 5 days).

-

Immunohistochemistry: At the study endpoint (e.g., Day 7), animals are euthanized and brains are perfused and collected. Coronal cryosections are prepared and subjected to immunofluorescence staining using primary antibodies against markers for microglia/macrophages (e.g., Iba1) and astrocytes (e.g., GFAP).

-

Image Analysis: Stained sections are imaged using fluorescence microscopy. The number of positive cells and the total fluorescence intensity in the perilesional cortex are quantified using image analysis software (e.g., ImageJ) to assess the extent of gliosis and immune cell infiltration.

Conclusion and Future Directions